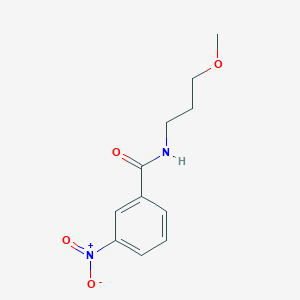
N-(3-methoxypropyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)-3-nitrobenzamide: is a chemical compound with the molecular formula C11H15NO4. It is a derivative of benzamide, featuring a nitro group (-NO2) and a methoxypropyl group (-OCH2CH2CH3) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methoxypropylbenzamide. This involves treating the starting material with a nitrating agent, such as concentrated nitric acid (HNO3), under controlled temperature conditions to introduce the nitro group.
Amide Formation: The initial step involves the formation of 3-methoxypropylbenzamide through the reaction of 3-methoxypropylamine with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound involves large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent product quality and safety. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, converting the nitro group to a nitroso group (-NO) or further to an oxime group (-C=N-OH).
Reduction: The nitro group in the compound can be reduced to an amino group (-NH2), resulting in the formation of N-(3-methoxypropyl)-3-aminobenzamide.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are typically used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and oximes.
Reduction Products: Aminobenzamide derivatives.
Substitution Products: Various alkylated benzamide derivatives.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: The compound is utilized in the production of coatings, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-Methoxypropyl)acrylamide: A structural analog with applications in polymer synthesis.
N-(Isobutoxymethyl)acrylamide: Another acrylamide derivative used in coatings and adhesives.
4-Acryloylmorpholine: A compound used in the production of specialty polymers.
Uniqueness: N-(3-methoxypropyl)-3-nitrobenzamide is unique due to its combination of nitro and methoxypropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-3-6-12-11(14)9-4-2-5-10(8-9)13(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRPLGJTQBPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)

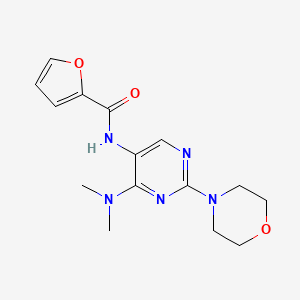
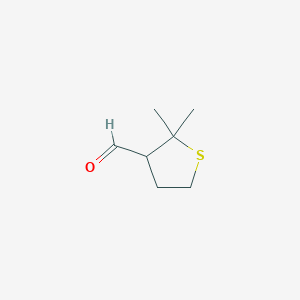
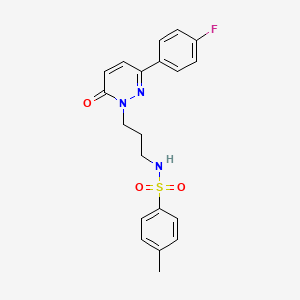
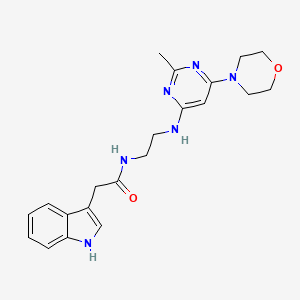
![5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2677512.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677513.png)
![4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2677514.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)
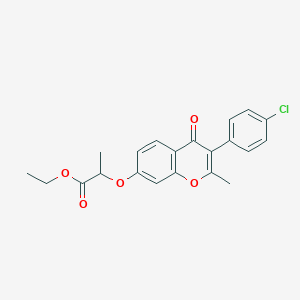
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2677518.png)
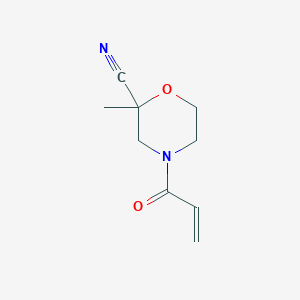
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
